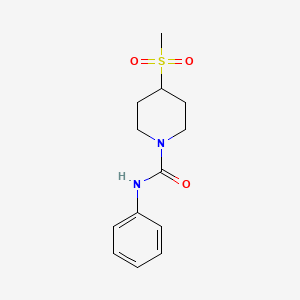

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide

描述

属性

IUPAC Name |

4-methylsulfonyl-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)12-7-9-15(10-8-12)13(16)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKMJBLKVZFVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base.

Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Formation of the Carboxamide Moiety: The carboxamide group is introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or borane complexes are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

科学研究应用

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide is a chemical compound with potential applications in various scientific research fields. Research indicates its role in several biological activities, including anticancer properties and enzyme inhibition .

Scientific Research Applications

- Anticancer Activity Several studies have explored the anticancer potential of piperidine derivatives, including those structurally related to this compound . These compounds have shown cytotoxicity against human breast cancer cells (MCF-7) in vitro . Gene expression analysis has revealed that these compounds can downregulate the BCL-2 gene, which is involved in tumor suppression, apoptosis, cell cycle, and proliferation . Molecular docking studies have also predicted strong interactions between these compounds and target proteins, suggesting a potential mechanism for their anticancer activity .

- Monoacylglycerol Lipase (MAGL) Inhibition Piperidine derivatives have been identified as inhibitors of monoacylglycerol lipase (MAGL) . MAGL is an enzyme responsible for the inactivation of the endocannabinoid 2-arachidonoylglycerol in the brain . It also indirectly controls the levels of free fatty acids and other lipids with pro-inflammatory or pro-oncogenic effects, which are associated with pain and cancer progression .

- Inhibition of NAPE-PLD Pyrimidine-4-carboxamides with a piperidine group have been studied as inhibitors of N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), which are signaling lipids with various biological activities . Inhibiting NAPE-PLD can affect emotional behavior and may offer opportunities to study the enzyme's role in health and disease .

- Sigma Receptor Ligands Some 4-phenylpiperidine derivatives have been synthesized and evaluated as sigma receptor ligands . Sigma receptors are implicated in neuroprotection, and ligands targeting these receptors may have therapeutic potential .

作用机制

The mechanism of action of 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound may interact with receptors to modulate signaling pathways involved in inflammation and microbial growth .

相似化合物的比较

Structural Analogues and Substituent Effects

A939572 (4-(2-Chlorophenoxy)-N-(3-(Methylcarbamoyl)Phenyl)Piperidine-1-Carboxamide)

- Substituents: 2-Chlorophenoxy group at the piperidine 4-position and a 3-(methylcarbamoyl)phenyl carboxamide.

- Molecular Weight : 387.86 g/mol .

- Key Differences: Replaces the methylsulfonyl group with a chlorophenoxy substituent.

5-Methoxy-2-(4-(Methylsulfonyl)Phenyl)-1H-Indole

- Substituents : Methylsulfonylphenyl group at the indole 2-position and a methoxy group at the 5-position.

- Biological Activity : Exhibited high potency and selectivity in its study, attributed to the methylsulfonyl group’s role in stabilizing target interactions .

N,N-Diethylpiperidine-4-Carboxamide

- Substituents : Diethyl groups on the carboxamide nitrogen.

- Key Differences: Lacks the methylsulfonyl group, reducing electron-withdrawing effects.

Methodological Considerations

生物活性

4-(Methylsulfonyl)-N-phenylpiperidine-1-carboxamide is a sulfonamide compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl group attached to the carboxamide moiety.

Synthesis Overview

The synthesis typically involves:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors under basic conditions.

- Introduction of the Methylsulfonyl Group : Using methanesulfonyl chloride in the presence of a base.

- Attachment of the Phenyl Group : Through palladium-catalyzed cross-coupling methods.

- Formation of the Carboxamide Moiety : Reaction of the amine with a carboxylic acid derivative.

Biological Activity

This compound exhibits several biological activities, primarily in the fields of medicinal chemistry and pharmacology.

The compound acts by inhibiting certain enzymes, mimicking natural substrates to block active sites, and modulating receptor interactions involved in inflammation and microbial growth .

Pharmacological Properties

Research indicates that this compound has significant potential as:

- Anti-inflammatory Agent : Inhibits pathways involved in inflammatory responses.

- Antimicrobial Agent : Exhibits activity against various bacterial strains .

- Enzyme Inhibitor : Shows inhibition against acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and infections .

Case Studies

Several studies have explored the efficacy of this compound:

- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound could reduce inflammatory markers in animal models, suggesting its potential for treating chronic inflammatory diseases.

- Antimicrobial Efficacy : Research showed that this compound exhibited bactericidal activity against strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit AChE, with IC50 values indicating moderate potency compared to established inhibitors .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| Anti-inflammatory | COX Enzymes | 10 | Effective in reducing inflammation markers |

| Antimicrobial | E. coli | 15 | Bactericidal activity observed |

| Enzyme Inhibition | Acetylcholinesterase | 12 | Moderate potency compared to controls |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(4-methylsulfonylphenyl)indole | Indole | Anti-inflammatory |

| Sulfonamide-based Indole Analogs | Indole | Antimicrobial |

| This compound | Piperidine | Broad-spectrum activities |

常见问题

Q. What are the established synthetic routes for 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide, and what characterization techniques are critical for validation?

The synthesis typically involves coupling a piperidine-1-carboxamide scaffold with a methylsulfonylphenyl group. A general protocol (derived from analogous compounds) includes:

- Step 1 : Reacting 4-(methylsulfonyl)phenyl derivatives with N-phenylpiperidine precursors under nucleophilic substitution or carbodiimide-mediated coupling conditions .

- Step 2 : Purification via column chromatography, followed by recrystallization.

- Characterization :

- NMR Spectroscopy : Confirm regiochemistry using and NMR (e.g., methylsulfonyl group protons resonate at δ ~3.0–3.5 ppm) .

- IR Spectroscopy : Validate carboxamide (C=O stretch ~1650–1700 cm) and sulfonyl (S=O stretch ~1150–1300 cm) groups .

- Elemental Analysis : Verify purity (>98%) and stoichiometry .

Q. How can researchers design initial biological assays to screen the compound’s activity?

- Target Selection : Prioritize receptors/enzymes structurally similar to those inhibited by piperidine-carboxamide derivatives (e.g., carbonic anhydrases, opioid receptors) .

- In Vitro Assays :

- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with IC determination.

- Cell viability assays (MTT/XTT) to assess cytotoxicity.

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictory activity data between enzymatic and cell-based assays be resolved?

Contradictions may arise due to off-target effects, membrane permeability, or metabolic instability. Methodological approaches include:

- Permeability Studies : Use Caco-2 cell monolayers or PAMPA assays to evaluate passive diffusion .

- Metabolite Profiling : LC-MS/MS to identify degradation products in cell media .

- Molecular Docking : Compare binding modes in isolated enzymes vs. cellular environments (e.g., steric hindrance from membrane proteins) .

- Factorial Design : Systematically vary assay conditions (pH, temperature) to identify confounding variables .

Q. What strategies optimize the reaction yield of this compound under scaled-up conditions?

- DOE (Design of Experiments) : Apply a 2 factorial design to test variables (catalyst loading, temperature, solvent polarity) and their interactions .

- Continuous Flow Chemistry : Minimize side reactions (e.g., hydrolysis) by controlling residence time and mixing efficiency .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can structure-activity relationships (SAR) be explored to enhance selectivity for a target enzyme?

- Analog Synthesis : Introduce substituents at the phenyl ring (e.g., halogens, methoxy) or modify the piperidine scaffold (e.g., alkylation) .

- Crystallography : Co-crystallize the compound with the target enzyme to identify key binding interactions (e.g., hydrogen bonds with sulfonyl groups) .

- Free Energy Perturbation (FEP) : Computational modeling to predict binding affinity changes upon structural modifications .

Q. What analytical methods are recommended for resolving spectral overlaps in NMR characterization?

- 2D NMR : Utilize - HSQC to assign overlapping proton signals (e.g., piperidine CH vs. aromatic protons) .

- DEPT-135 : Differentiate CH, CH, and CH groups in complex spectra .

- Solvent Screening : Use deuterated DMSO or CDCl to shift exchangeable protons (e.g., NH in carboxamide) .

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Force Field Refinement : Re-parameterize charges or torsional angles in molecular dynamics simulations to better reflect sulfonyl group polarization .

- Water Network Analysis : Include explicit solvent molecules in docking studies to account for hydrophobic/hydrophilic interactions .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。